molecular formula C11H19NO4S B1444670 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate CAS No. 343616-34-2

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate

Cat. No. B1444670
M. Wt: 261.34 g/mol
InChI Key: WATXLILDVUDIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is a chemical compound with the CAS Number: 343616-34-2 . It has a molecular weight of 261.34 . The IUPAC name for this compound is 4-(tert-butyl) 3-methyl thiomorpholine-3,4-dicarboxylate . The physical form of this compound is oil .


Molecular Structure Analysis

The InChI code for 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is 1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate is an oil at room temperature . It has a molecular weight of 261.34 .

Scientific Research Applications

  • Scientific Field : Organic Chemistry

    • Application Summary : “4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate” is a chemical compound with the CAS Number: 343616-34-2 . It is typically stored at room temperature and has a physical form of oil .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results/Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the available resources .
  • Scientific Field : Medicinal Chemistry

    • Application Summary : In vitro studies suggested that a compound similar to “4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate” can act as both β-secretase and an acetylcholinesterase inhibitor, preventing the amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .
    • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures for this compound are not provided in the available resources .
    • Results/Outcomes : The specific results or outcomes obtained from the use of this compound are not provided in the available resources .

Safety And Hazards

For safety information and potential hazards associated with 4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS provides information on handling, storage, and emergency procedures related to the compound.

properties

IUPAC Name

4-O-tert-butyl 3-O-methyl thiomorpholine-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-11(2,3)16-10(14)12-5-6-17-7-8(12)9(13)15-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATXLILDVUDIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Reactant of Route 4
Reactant of Route 4
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Reactant of Route 5
Reactant of Route 5
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
4-Tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.